molecular formula C18H22N2O4S2 B2398035 5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 1170929-94-8

5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2398035
CAS No.: 1170929-94-8
M. Wt: 394.5
InChI Key: FHGRVZJAATUDKL-UHFFFAOYSA-N
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Description

5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a sulfonamide group, and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

    Introduction of the Methoxyacetyl Group: The methoxyacetyl group can be introduced via acylation reactions using reagents such as methoxyacetyl chloride.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Comparison with Similar Compounds

Similar Compounds

    5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonic acid: Similar structure but with a sulfonic acid group.

Uniqueness

The uniqueness of 5-ethyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide lies in its combination of functional groups, which may confer specific biological or chemical properties not found in similar compounds. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-ethyl-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-3-15-8-9-18(25-15)26(22,23)19-14-7-6-13-5-4-10-20(16(13)11-14)17(21)12-24-2/h6-9,11,19H,3-5,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGRVZJAATUDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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